2-(4-(3-(2-phenoxyethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
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Description
2-(4-(3-(2-phenoxyethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Novel compounds, including derivatives related to phenoxyacetamide, have been synthesized and characterized, offering insights into their structural and chemical properties. For instance, the synthesis and NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety suggests a methodological approach for creating similar compounds, potentially including the one of interest (Li Ying-jun, 2012).
Biological Activities
- Some derivatives have shown promising biological activities, such as anticancer, anti-inflammatory, and analgesic properties. The development of 2-(substituted phenoxy) acetamide derivatives has revealed their potential as anticancer, anti-inflammatory, and analgesic agents, suggesting a similar potential for related compounds (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).
Pharmacological Properties
- Ureido-acetamide derivatives have been explored for their pharmacological properties, including as non-peptide cholecystokinin-B (CCKB) receptor antagonists, suggesting their potential application in pharmacology and drug development (P. Bertrand, G. Böhme, C. Durieux, C. Guyon, M. Capet, B. Jeantaud, P. Boudeau, B. Ducos, C. Pendley, G. Martin, 1994).
Enzyme Inhibition and Molecular Docking Studies
- Research on novel synthetic methods and the enzyme inhibitory potential of derivatives provides a foundation for understanding the biological and pharmacological relevance of such compounds, indicating their utility in designing enzyme inhibitors and understanding their molecular interaction mechanisms (N. Riaz, M. Iftikhar, M. Saleem, Aziz‐ur‐Rehman, Ishtiaq Ahmed, M. Ashraf, Shahnawaz, J. Rehman, Mariya al-Rashida, 2020).
Properties
IUPAC Name |
2-[4-(2-phenoxyethylcarbamoylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-21(24-16-20-7-4-14-29-20)15-17-8-10-18(11-9-17)25-22(27)23-12-13-28-19-5-2-1-3-6-19/h1-11,14H,12-13,15-16H2,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRXRRKYLBLICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.